
7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
Overview
Description
7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a chlorophenoxy group, a hydroxypropyl chain, and a piperazine ring. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of key intermediates such as 4-chlorophenol, 1,3-dimethylxanthine, and 4-methylpiperazine.
Formation of Chlorophenoxy Intermediate: 4-chlorophenol is reacted with epichlorohydrin under basic conditions to form 3-(4-chlorophenoxy)-1,2-epoxypropane.
Nucleophilic Ring Opening: The epoxypropane intermediate undergoes nucleophilic ring opening with 1,3-dimethylxanthine to yield 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethylxanthine.
Piperazine Substitution: Finally, the hydroxypropyl derivative is reacted with 4-methylpiperazine under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, controlled reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the chlorophenoxy group, potentially converting it to a phenol derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenoxy and piperazine moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Phenol derivatives.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, the compound is studied for its potential as a pharmacological agent. Its interactions with biological targets such as enzymes and receptors are of particular interest.
Medicine
In medicine, the compound is investigated for its therapeutic potential. It may exhibit activities such as anti-inflammatory, antiviral, or anticancer effects, making it a candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors, leading to modulation of signal transduction pathways.
DNA/RNA: Interaction with nucleic acids, potentially affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A structurally similar purine derivative with stimulant effects.
Theophylline: Another purine derivative used in the treatment of respiratory diseases.
Aminophylline: A compound similar to theophylline, used as a bronchodilator.
Uniqueness
What sets 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione apart is its combination of functional groups, which confer unique chemical and biological properties. The presence of the chlorophenoxy and piperazine moieties, in particular, may enhance its pharmacological profile compared to other purine derivatives.
Biological Activity
The compound 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative with a complex structure that includes a purine base, a chlorophenoxy group, and a piperazinyl moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the modulation of the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 447.9 g/mol. The structure features several functional groups that contribute to its reactivity and biological activity.
Modulation of Wnt Signaling Pathway
Preliminary studies indicate that this compound exhibits significant activity in modulating the Wnt signaling pathway. Dysregulation of this pathway is associated with various cancers, making it a target for therapeutic intervention. Compounds that inhibit aberrant Wnt signaling have shown promise in cancer treatment by preventing tumorigenesis.
Interaction Studies
Research has shown that This compound interacts with proteins involved in the Wnt pathway. These interactions can lead to downstream effects on gene expression and cellular behavior. Further investigations are needed to elucidate the precise mechanisms and affinities involved.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals unique properties:
Compound Name | Structure | Notable Features |
---|---|---|
Theophylline | Purine derivative | Known for bronchodilator effects |
Caffeine | Methylxanthine | Stimulant properties |
1-Methylxanthine | Methylated purine | Potential anti-inflammatory effects |
The distinct functionalization of This compound may confer unique biological activities not present in simpler purines or xanthines.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : Initial in vitro studies demonstrated that the compound exhibited cytotoxic effects against various cancer cell lines. For instance, it showed significant inhibition of cell proliferation in MCF7 cells (human breast cancer) and HCT116 cells (colorectal cancer) with IC50 values indicating potent activity.
- Mechanistic Studies : Mechanistic investigations suggested that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways associated with cell death.
- Animal Models : In vivo studies using animal models have indicated that treatment with this compound can lead to reduced tumor growth rates compared to control groups. These findings support its potential as an anticancer agent.
Q & A
Q. Basic: What methodologies are recommended for optimizing the synthesis of this compound?
Answer:
A multi-step synthesis approach is typically employed, starting with functionalization of the xanthine core. Key steps include:
- Nucleophilic substitution at the 8-position using bromine or thiol reagents to introduce the 4-methylpiperazine moiety .
- Alkylation at the 7-position with 3-(4-chlorophenoxy)-2-hydroxypropyl groups, requiring precise control of reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF/THF mixtures) to minimize side products .
- Purification via column chromatography (silica gel, eluent: chloroform/methanol gradients) and recrystallization (ethanol/water) to achieve >95% purity. Validate each intermediate using LC-MS and H NMR .
Q. Basic: How can researchers confirm the compound’s structural integrity?
Answer:
Use a combination of spectral techniques:
- H/C NMR : Verify substituent positions (e.g., methyl groups at 1,3-positions, piperazine protons at δ 2.5–3.5 ppm) and stereochemistry of the hydroxypropyl chain .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., observed vs. calculated [M+H] for CHClNO).
- IR spectroscopy : Identify functional groups (e.g., carbonyl stretches at ~1700 cm) .
Q. Advanced: What strategies are effective for evaluating the compound’s reactivity in novel reactions?
Answer:
Leverage informer compound libraries (e.g., Aryl Halide Chemistry Informer Library) to screen reactivity across diverse reaction conditions .
- Parallel experimentation : Test nucleophilic substitutions, cross-couplings, or photochemical reactions in 96-well plates.
- Reaction analytics : Use UPLC-MS for rapid reaction monitoring. Prioritize reactions with >70% yield and minimal byproducts.
- Mechanistic studies : Employ DFT calculations to predict transition states for key steps (e.g., SN2 vs. radical pathways) .
Q. Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Answer:
Use multi-scale modeling :
- Molecular docking (AutoDock Vina) : Screen against adenosine receptors (A, A) due to the xanthine core’s affinity. Focus on hydrogen bonding with Asn253 and hydrophobic interactions with Phe168 .
- MD simulations (GROMACS) : Simulate binding stability over 100 ns; analyze RMSD (<2 Å) and binding free energy (MM-PBSA).
- QSAR models : Correlate substituent electronegativity (e.g., 4-chlorophenoxy) with inhibitory activity (e.g., IC values) .
Q. Basic: What pharmacological targets should be prioritized for this compound?
Answer:
Given its xanthine derivative structure, prioritize:
- Adenosine receptors : Perform radioligand binding assays (e.g., H-CGS21680 for A) to quantify K.
- Phosphodiesterases (PDEs) : Test inhibition of PDE4/PDE5 using fluorogenic substrates (e.g., cAMP/cGMP analogs) .
- Cytotoxicity screening : Use MTT assays on HEK293 or HepG2 cells to rule out non-specific toxicity at ≤10 µM .
Q. Advanced: How should researchers resolve contradictions in reported bioactivity data?
Answer:
Adopt a cross-validation framework :
- Replicate assays : Test the compound in standardized conditions (e.g., 37°C, 5% CO, serum-free media) across 3+ independent labs.
- Control variables : Normalize data to reference inhibitors (e.g., theophylline for adenosine receptors).
- Meta-analysis : Pool data from public repositories (ChEMBL, PubChem) and apply statistical models (e.g., random-effects meta-analysis) to identify outliers .
Q. Advanced: What strategies improve the development of analogs with enhanced solubility?
Answer:
- Derivatization : Introduce polar groups (e.g., sulfonyl, carboxyl) at the 7- or 8-positions while retaining the 4-methylpiperazine moiety .
- Prodrug design : Synthesize phosphate esters of the 2-hydroxypropyl chain for pH-dependent release .
- Co-crystallization : Screen co-formers (e.g., succinic acid) to enhance aqueous solubility via crystal engineering .
Q. Advanced: How can researchers track the compound’s metabolic fate in vitro?
Answer:
- Phase I metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Use LC-HRMS to identify hydroxylated or N-demethylated metabolites .
- Phase II metabolism : Test glucuronidation/sulfation using UDPGA/PAPS cofactors.
- CYP inhibition assays : Determine if the compound inhibits CYP3A4/2D6 via fluorometric kits (e.g., Vivid® substrates) .
Q. Basic: What theoretical frameworks guide the study of this compound’s mechanism?
Answer:
- Receptor theory : Link adenosine receptor binding to downstream cAMP modulation .
- QSAR principles : Relate logP and polar surface area (PSA) to blood-brain barrier permeability .
- Kinetic models : Apply Michaelis-Menten kinetics to PDE inhibition studies .
Q. Advanced: How can process simulation tools optimize large-scale synthesis?
Answer:
- COMSOL Multiphysics : Model heat/mass transfer in batch reactors to minimize thermal degradation.
- DoE (Design of Experiments) : Optimize solvent ratios (e.g., THF/HO) and catalyst loading (e.g., KCO) for maximal yield .
- CFD simulations : Predict mixing efficiency in stirred-tank reactors to reduce batch heterogeneity .
Properties
IUPAC Name |
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN6O4/c1-24-8-10-27(11-9-24)20-23-18-17(19(30)26(3)21(31)25(18)2)28(20)12-15(29)13-32-16-6-4-14(22)5-7-16/h4-7,15,29H,8-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHPMGMNCCSHEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(N2CC(COC4=CC=C(C=C4)Cl)O)C(=O)N(C(=O)N3C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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